![molecular formula C12H17NO5S2 B2593595 (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate CAS No. 956187-93-2](/img/structure/B2593595.png)
(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, also known as (3R)-Tetrahydropyrrol-3-yl methyl sulfonate, is a novel synthetic compound developed for use in scientific research. It is a chiral sulfonate that has been widely studied for its potential applications in synthetic organic chemistry and biochemistry. This compound has been used in a variety of research contexts, including the synthesis of chiral compounds, the study of reaction mechanisms, and the investigation of biochemical pathways. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Novel Ring Synthesis : A study by Kimbaris et al. (2004) explored the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, demonstrating unusual Truce–Smiles type transformations involving compounds structurally related to (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate (Kimbaris et al., 2004).
Catalytic Applications : Tamaddon and Azadi (2018) reported on the use of related compounds as bio-renewable ionic liquids and bi-functional catalysts in organic synthesis, particularly in the one-pot synthesis of pyridines (Tamaddon & Azadi, 2018).
Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) described the synthesis of compounds, including 8-sulfonyl derivatives of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, showing significant inhibition of caspase-3, suggesting potential in medical research (Kravchenko et al., 2005).
Synthesis and Utilization in Organic Chemistry : Research by Johns et al. (2003) involved the synthesis and application of related compounds in creating enantioenriched allenylindium reagents, highlighting the role of such compounds in stereoselective organic synthesis (Johns, Grant, & Marshall, 2003).
Aminolysis of Epoxides : Fringuelli et al. (2004) conducted a study on the aminolysis of epoxides using derivatives of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, contributing to the understanding of ionic liquid synthesis and catalysis (Fringuelli et al., 2004).
Electrochemical Studies
- Electrochemical Reduction Studies : Pilard et al. (2001) investigated the electrochemical reduction of compounds similar to (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, providing insights into their behavior under electrochemical conditions (Pilard, Fourets, Simonet, Klein, & Peters, 2001).
Pharmaceutical Research
- Anti-Cancer Potential : Redda et al. (2011) synthesized N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives, showcasing the potential of similar compounds in developing anticancer agents (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
Eigenschaften
IUPAC Name |
[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-10-3-5-12(6-4-10)20(16,17)13-8-7-11(9-13)18-19(2,14)15/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXGEZFAKTYAG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)
![4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2593515.png)
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)
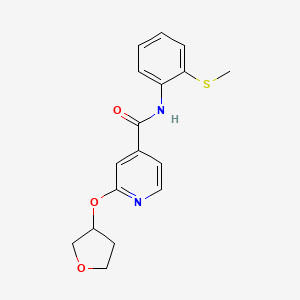
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)
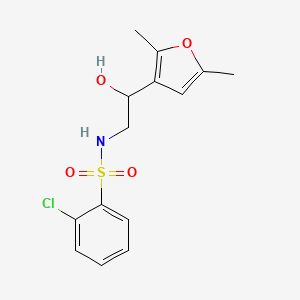
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)
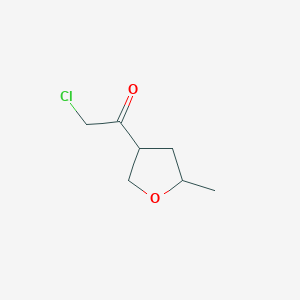
![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
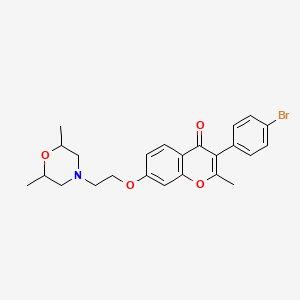
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)
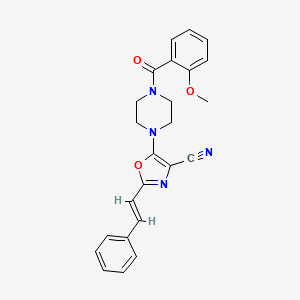
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone](/img/structure/B2593535.png)